

A Technical Guide to 2-Methyl-1-phenyl-1-butene

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Compound of Interest

Compound Name: 2-Methyl-1-phenyl-1-butene

Cat. No.: B12662574

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **2-Methyl-1-phenyl-1-butene**, including its nomenclature, physicochemical and spectroscopic properties, detailed synthesis protocols, and reaction mechanisms.

IUPAC Nomenclature and Structure

The name "**2-Methyl-1-phenyl-1-butene**" is ambiguous as it does not specify the stereochemistry around the carbon-carbon double bond. The compound exists as two distinct geometric isomers, (E) and (Z), which are determined by the arrangement of substituents according to the Cahn-Ingold-Prelog (CIP) priority rules.

- Structure: $\text{C}_6\text{H}_5\text{-CH=C(CH}_3\text{)-CH}_2\text{-CH}_3$
- CIP Priority Assignment:
 - At C1: Phenyl group > Hydrogen
 - At C2: Ethyl group > Methyl group
- (E)-isomer: The high-priority groups (Phenyl and Ethyl) are on opposite sides of the double bond. The full IUPAC name is [(E)-2-methylbut-1-enyl]benzene.^[1]
- (Z)-isomer: The high-priority groups (Phenyl and Ethyl) are on the same side of the double bond. The full IUPAC name is [(Z)-2-methylbut-1-enyl]benzene.

Physicochemical and Spectroscopic Data

Quantitative data for **2-Methyl-1-phenyl-1-butene** is summarized below. It is a colorless or slightly yellow liquid with a pungent odor.^[2] It is soluble in organic solvents like alcohols, ethers, and ketones.^[2]

Table 1: General and Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄	[1][3][4]
Molecular Weight	146.23 g/mol	[1][3]
Boiling Point	~200 to 204 °C	[2]
Melting Point	-38 to -36 °C	[2]
Density	~0.9 g/cm ³	[2]
CAS Number	56253-64-6 (unspecified stereoisomer)	[1][4]
CAS Number (Z-isomer)	13384-54-8	[5]

Table 2: Spectroscopic Data Summary

Data Type	Isomer	Key Signals and Notes	Reference
^{13}C NMR	(E)-isomer	Spectra available, specific peak values require database access.	[1]
(Z)-isomer	Spectra available, specific peak values require database access.	[6]	
Mass Spec (GC-MS)	(E)-isomer	Molecular Ion (M^+): $m/z = 146$. Key Fragments: $m/z = 131$.	[1]
(Z)-isomer	Molecular Ion (M^+): $m/z = 146$.	[6]	
IR Spectrum	(E)-isomer	Infrared spectrum data is available in the NIST WebBook.	[4]

Synthesis and Experimental Protocols

The most common and effective method for synthesizing alkenes like **2-Methyl-1-phenyl-1-butene** is the Wittig reaction.[7][8][9] This reaction involves the coupling of a phosphorus ylide with a carbonyl compound—in this case, an aldehyde or ketone.[7]

To synthesize **2-Methyl-1-phenyl-1-butene**, two primary disconnection routes are possible:

- Route A: Benzaldehyde + (1-Methylpropylidene)triphenylphosphorane (ylide from 2-bromobutane).
- Route B: 2-Butanone + Benzyltriphenylphosphonium ylide (ylide from benzyl bromide).

The stereochemical outcome of the Wittig reaction depends on the stability of the ylide. Semi-stabilized ylides, such as the benzylide in Route B, can often be tuned to favor the thermodynamically more stable (E)-isomer.^[10]

Detailed Experimental Protocol: Wittig Synthesis (Route A)

This protocol is a representative procedure adapted from standard Wittig reaction methodologies.^[10]

Objective: Synthesize **2-Methyl-1-phenyl-1-butene** from 2-butyl-triphenylphosphonium bromide and benzaldehyde.

Materials:

- 2-Butyl-triphenylphosphonium bromide (1.0 eq)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (1.0 eq)
- Benzaldehyde (1.0 eq)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Diethyl ether
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

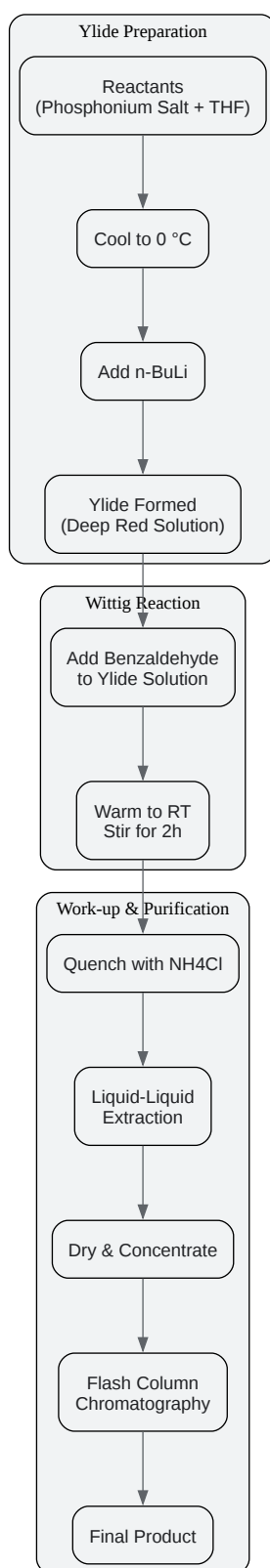
- Ylide Formation:

1. Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.
 2. Add 2-butyl-triphenylphosphonium bromide and anhydrous THF.
 3. Cool the suspension to 0 °C in an ice-water bath.
 4. Add n-BuLi dropwise over 10 minutes, maintaining the temperature below 5 °C. A deep orange/red color indicates ylide formation.[\[10\]](#) Stir for 30 minutes at 0 °C.
- Wittig Reaction:
 1. To the cold ylide solution, add benzaldehyde dropwise via syringe.
 2. Remove the ice bath and allow the reaction to warm to room temperature.
 3. Stir for 2 hours, monitoring progress by Thin Layer Chromatography (TLC).[\[10\]](#)
 - Work-up and Extraction:
 1. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[\[10\]](#)
 2. Transfer the mixture to a separatory funnel, add diethyl ether and water, and separate the layers.[\[10\]](#)
 3. Extract the aqueous layer twice more with diethyl ether.
 4. Combine the organic layers and wash with brine.[\[10\]](#)
 - Purification:
 1. Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.[\[10\]](#)
 2. Purify the crude product (a mixture of the alkene and triphenylphosphine oxide) by flash column chromatography on silica gel using hexanes as the eluent.[\[10\]](#)
 3. Combine the product-containing fractions and remove the solvent to yield **2-Methyl-1-phenyl-1-butene** as a colorless oil.

Visualized Workflows and Mechanisms

Synthesis Workflow

The general laboratory workflow for the synthesis and purification of **2-Methyl-1-phenyl-1-butene** via the Wittig reaction is outlined below.

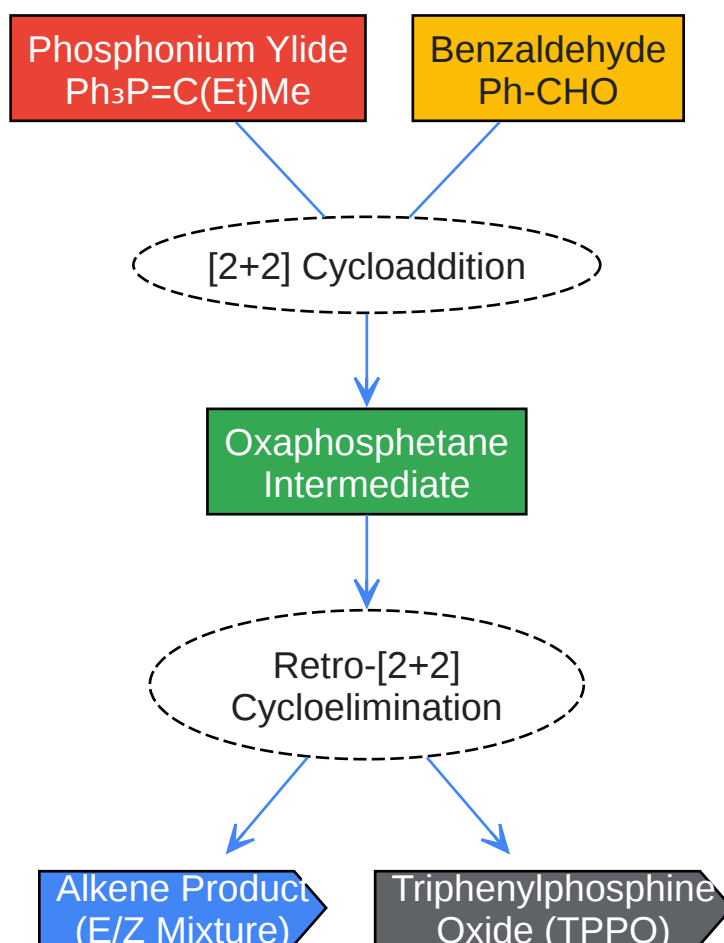


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Diagram 1: General workflow for Wittig synthesis.

Reaction Mechanism

The mechanism of the Wittig reaction proceeds through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the final alkene and triphenylphosphine oxide products.^{[7][8]}



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Diagram 2: Simplified Wittig reaction mechanism.

Applications in Research and Development

2-Methyl-1-phenyl-1-butene serves primarily as a chemical intermediate in organic synthesis.^[2] Phenyl-substituted alkenes are valuable scaffolds in medicinal chemistry. The phenyl ring is a ubiquitous feature in marketed drugs, acting as either a core pharmacophore or a scaffold.^{[11][12][13]}

While this specific compound is not a drug itself, its structural motif is relevant. Drug development often involves modifying phenyl rings or replacing them with bioisosteres (chemical groups with similar physical or chemical properties) to improve a drug candidate's potency, solubility, or metabolic stability.[11][14] The synthesis of derivatives of **2-Methyl-1-phenyl-1-butene** could be a step in the discovery of new therapeutic agents.

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